![molecular formula C20H32N2O3S B4285511 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide](/img/structure/B4285511.png)
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide
Übersicht
Beschreibung
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and has been studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
JAK3 is a tyrosine kinase that is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. Upon activation, JAK3 phosphorylates and activates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins, which regulate gene expression and cell proliferation. 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide binds to the ATP-binding site of JAK3 and inhibits its kinase activity, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of T cells, as well as the production of autoantibodies. In addition, 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has been shown to have a favorable safety profile and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit downstream signaling pathways. It can be used to study the role of JAK3 in immune cell activation and proliferation, as well as the pathogenesis of autoimmune diseases. However, 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has some limitations, such as its potential off-target effects on other JAK family members, such as JAK1 and JAK2. It also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for the development of 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide and other JAK inhibitors. One direction is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and safety profiles. Another direction is the combination of JAK inhibitors with other immunomodulatory agents, such as biologics and small molecule inhibitors, for the treatment of autoimmune diseases. Finally, the use of JAK inhibitors in other disease areas, such as cancer and infectious diseases, is an area of active research.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit JAK3-mediated signaling pathways, which play a critical role in the immune response. By inhibiting JAK3, 3-cyclopentyl-N-{4-[(dipropylamino)sulfonyl]phenyl}propanamide can prevent the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-3-15-22(16-4-2)26(24,25)19-12-10-18(11-13-19)21-20(23)14-9-17-7-5-6-8-17/h10-13,17H,3-9,14-16H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTTZXLNNQCMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[4-(dipropylsulfamoyl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.